BIO-11006 acetate

Description

Properties

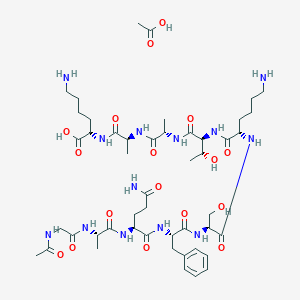

Molecular Formula |

C48H79N13O17 |

|---|---|

Molecular Weight |

1110.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid;acetic acid |

InChI |

InChI=1S/C46H75N13O15.C2H4O2/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48;1-2(3)4/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74);1H3,(H,3,4)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-;/m0./s1 |

InChI Key |

JIUQUNINUKJRLL-VCALXALKSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)C)O.CC(=O)O |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

BIO-11006 Acetate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BIO-11006 acetate is an investigational synthetic peptide that has garnered significant interest for its therapeutic potential across a range of diseases, including inflammatory conditions and cancer.[1] This technical guide provides a comprehensive overview of the core mechanism of action of BIO-11006, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

BIO-11006 is a 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein is a key substrate of protein kinase C (PKC) and plays a crucial role in a variety of cellular processes, including cell motility, phagocytosis, and mitogenesis.[2] By inhibiting MARCKS, BIO-11006 modulates these downstream pathways, leading to its observed therapeutic effects.

Core Mechanism of Action: MARCKS Inhibition

The primary mechanism of action of BIO-11006 is the inhibition of MARCKS protein phosphorylation.[1] In its unphosphorylated state, MARCKS is localized to the plasma membrane where it cross-links actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[1][3] Phosphorylation of MARCKS by PKC or its binding to a calcium-calmodulin complex disrupts this association, causing MARCKS to translocate to the cytoplasm. This releases PIP2, making it available for downstream signaling cascades.[1]

BIO-11006 binds to the N-terminal domain of MARCKS, preventing its phosphorylation.[1] This action stabilizes the protein at the plasma membrane, effectively inhibiting the release of PIP2 and subsequent signaling events. The inhibition of MARCKS-mediated signaling has been shown to impact several key cellular functions:

-

Inhibition of Cell Migration and Metastasis: By preventing the dynamic reorganization of the actin cytoskeleton necessary for cell movement, BIO-11006 has demonstrated the ability to inhibit cancer cell migration and metastasis in preclinical models of non-small cell lung cancer (NSCLC).[4][5]

-

Modulation of Inflammation: The MARCKS protein is involved in neutrophil aggregation and cytokine release at sites of inflammation.[6] BIO-11006 has been shown to reduce the influx of neutrophils and pro-inflammatory cytokines in models of acute lung injury and in patients with Acute Respiratory Distress Syndrome (ARDS).[6][7]

-

Reduction of Mucus Hypersecretion: Inhibition of MARCKS has been linked to the prevention of mucin granule release, thereby reducing the overproduction of mucus in the lungs.[1] This has potential therapeutic implications for conditions like Chronic Obstructive Pulmonary Disease (COPD).[2]

Signaling Pathways

The inhibitory action of BIO-11006 on MARCKS phosphorylation has significant downstream effects on intracellular signaling pathways. The primary pathway affected is the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and migration.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the key quantitative data from various studies investigating the efficacy and safety of BIO-11006.

Table 1: Phase II Study in Acute Respiratory Distress Syndrome (ARDS)[6]

| Parameter | BIO-11006 (n=19) | Placebo (n=19) |

| Mortality at Day 28 | 4 deaths (21%) | 7 deaths (37%) |

| Oxygenation | Rapid and faster improvements | Slower improvements |

| Pro-inflammatory Cytokines | Decreased | No significant change |

Table 2: Phase II Study in Non-Small Cell Lung Cancer (NSCLC)[4][8]

| Parameter | BIO-11006 + Standard of Care (SOC) (n=30) | Standard of Care (SOC) Alone (n=30) | p-value |

| Overall Response Rate (ORR) at 3 months | Improved | - | 0.02 |

| Partial Response (PR) | 40% | 30% | - |

| Disease Progression (DP) | 7% | 17% | - |

Table 3: Preclinical Metastasis Study in Mouse Models of Lung Cancer[5]

| Model | Treatment | Outcome |

| Orthotopic PC-9 cells | Inhaled BIO-11006 | Dramatic attenuation of tumor metastasis |

| Tail vein A549 cells | Inhaled BIO-11006 | ~95% inhibition of metastasis to distal organs |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following provides an overview of the methodologies used in key experiments.

Phase II Clinical Trial in ARDS (NCT03202394)[6][9]

-

Study Design: A multicenter, placebo-controlled, double-blind, randomized Phase II study.

-

Patient Population: 38 patients with moderate to severe ARDS.

-

Intervention: BIO-11006 administered at a dose of 125 mg twice daily for up to 28 days via inhalation, compared to a placebo (half normal saline).

-

Primary Endpoints: Safety and tolerability of BIO-11006.

-

Secondary Endpoints: Improvements in oxygenation, changes in pro-inflammatory cytokines, and mortality at 28 days.

Phase II Clinical Trial in NSCLC (NCT03472053)[4][8]

-

Study Design: A randomized, controlled, parallel-group Phase II study.

-

Patient Population: 60 patients with stage 4 NSCLC.

-

Intervention: Standard of care (pemetrexed/carboplatin) plus BIO-11006, compared to standard of care alone.

-

Primary Endpoint: Progression-free survival (PFS) at three months.

-

Secondary Endpoints: Overall response rate (ORR), and overall survival (OS) at 3 and 12 months.

In Vivo Murine Model of Acute Lung Injury (ALI)[7]

-

Model: ALI was induced in mice by intratracheal instillation of lipopolysaccharide (LPS).

-

Intervention: BIO-11006 was administered as an inhaled aerosol at various time points after LPS instillation.

-

Outcome Measures: Assessment of neutrophil influx into the lungs, production of chemokines and cytokines (such as KC, the mouse equivalent of IL-8, and TNF-α), and activation of NF-κB.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the MARCKS protein. By preventing MARCKS phosphorylation, BIO-11006 effectively modulates key signaling pathways involved in inflammation, cell migration, and mucus secretion. The encouraging results from preclinical and Phase II clinical trials in ARDS and NSCLC underscore its potential in treating a range of diseases with high unmet medical needs. Further clinical investigation in larger patient populations will be crucial to fully elucidate the therapeutic utility of this novel peptide.

References

- 1. Facebook [cancer.gov]

- 2. copdnewstoday.com [copdnewstoday.com]

- 3. mdpi.com [mdpi.com]

- 4. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. Results of Biomarck Phase II Study of BIO-11006 in Patients with ARDS to be Presented at the 2021 ATS Annual Meeting [businesswire.com]

- 7. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

BIO-11006 Acetate: A Technical Guide to MARCKS Protein Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO-11006 acetate is a novel, synthetic 10-amino acid peptide that acts as a potent and specific inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein. By preventing the phosphorylation of MARCKS, BIO-11006 disrupts a key signaling node involved in a multitude of cellular processes, including inflammation, cell migration, and mucin secretion. This technical guide provides an in-depth overview of BIO-11006, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for studying its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of MARCKS protein inhibition.

Introduction to MARCKS Protein and this compound

The MARCKS protein is a widely expressed substrate of protein kinase C (PKC) that plays a critical role in regulating the actin cytoskeleton and signal transduction pathways.[1] Its function is tightly controlled by phosphorylation; in its unphosphorylated state, MARCKS is localized to the plasma membrane, where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[2] Upon phosphorylation by PKC, MARCKS translocates to the cytoplasm, releasing PIP2 and initiating downstream signaling cascades.[2]

BIO-11006 is an investigational peptide designed to mimic the N-terminal region of the MARCKS protein, thereby competitively inhibiting its phosphorylation.[1] This inhibitory action forms the basis of its therapeutic potential across a range of diseases characterized by MARCKS-driven pathophysiology.

Mechanism of Action

BIO-11006 exerts its biological effects by preventing the phosphorylation of the MARCKS protein.[1] This inhibition has several key downstream consequences:

-

Stabilization of MARCKS at the Plasma Membrane: By preventing phosphorylation, BIO-11006 effectively locks MARCKS in its membrane-bound, unphosphorylated state.

-

Sequestration of PIP2: The membrane-bound MARCKS continues to sequester PIP2, preventing its release and subsequent activation of downstream signaling molecules.[2]

-

Inhibition of Downstream Signaling: The lack of available PIP2 leads to the inhibition of pathways dependent on it, most notably the Focal Adhesion Kinase (FAK) and PI3K/AKT pathways, which are crucial for cell migration and survival.[2]

-

Suppression of Inflammatory Responses: BIO-11006 has been shown to attenuate the activation of NF-κB, a key transcription factor in the inflammatory response, and reduce the expression of pro-inflammatory cytokines.[3]

Mechanism of BIO-11006 Action

Preclinical and Clinical Data

Anti-Inflammatory Effects

Preclinical studies in mouse models of acute lung injury (ALI) have demonstrated that inhaled BIO-11006 significantly reduces lipopolysaccharide (LPS)-induced neutrophil influx into the lungs and attenuates the expression of pro-inflammatory cytokines such as KC and TNF-α.[3]

| Parameter | Control (LPS + PBS) | BIO-11006 (LPS + 50 µM) |

| Total Leukocytes in BALF (cells/mL) | High | Significantly Reduced[4] |

| Neutrophils in BALF (cells/mL) | High | Significantly Reduced[4] |

| KC (pg/mL) | Elevated | Significantly Reduced[5] |

| TNF-α (pg/mL) | Elevated | Significantly Reduced[3] |

| NF-κB Activation | Increased | Attenuated[4] |

| BALF: Bronchoalveolar Lavage Fluid. Data are qualitative summaries from cited preclinical studies. |

A Phase 2 clinical trial in patients with Acute Respiratory Distress Syndrome (ARDS) showed promising results.

| Outcome | Placebo | BIO-11006 (125 mg BID) |

| 28-day Mortality | 37% (7 deaths) | 21% (4 deaths) |

| Data from a Phase 2 study in 38 patients with moderate to severe ARDS. |

Anti-Cancer Effects

In preclinical cancer models, BIO-11006 has been shown to inhibit the migration and invasion of various cancer cell lines. In vivo studies using mouse models of lung cancer demonstrated that BIO-11006 can dramatically attenuate tumor metastasis.[6]

| Cell Line | Assay | BIO-11006 Effect |

| Human Lung Cancer (A549, PC-9, CL1-5) | Transwell Migration | Dose-dependent inhibition of migration |

| In vitro data from preclinical studies. |

A Phase 2 clinical trial in patients with non-small cell lung cancer (NSCLC) also showed encouraging signals of efficacy.

| Outcome (at 3 months) | Standard of Care (SOC) | BIO-11006 + SOC | p-value |

| Overall Response Rate (ORR) | - | Improved | 0.02 |

| Disease Progression (DP) | 17% | 7% | - |

| Partial Response (PR) | 30% | 40% | - |

| Data from a Phase 2 study in 60 patients with stage 4 NSCLC. |

Experimental Protocols

Western Blot for MARCKS Phosphorylation

This protocol is a general guideline for assessing the phosphorylation status of MARCKS protein in cell lysates.

-

Cell Lysis:

-

Culture cells to desired confluency and treat with BIO-11006 or control vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (p-MARCKS) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total MARCKS and a loading control (e.g., GAPDH or β-actin).

-

References

- 1. copdnewstoday.com [copdnewstoday.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of myristoylated alanine-rich C kinase substrate (MARCKS) protein inhibits ozone-induced airway neutrophilia and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

BIO-11006 Acetate: An In-depth Technical Guide on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-11006 acetate is a synthetic, 10-amino acid peptide inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein is a key regulator of various cellular processes, including inflammation, cell migration, and proliferation.[1][2] By inhibiting the phosphorylation of MARCKS, BIO-11006 modulates downstream signaling cascades, demonstrating therapeutic potential in a range of diseases, including non-small cell lung cancer (NSCLC), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[1][3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

BIO-11006 targets the N-terminal domain of the MARCKS protein, preventing its phosphorylation by Protein Kinase C (PKC).[1][2] In its unphosphorylated state, MARCKS is tethered to the inner leaflet of the plasma membrane, where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2). Upon phosphorylation, MARCKS translocates to the cytoplasm, releasing PIP2 and initiating a cascade of downstream signaling events. By inhibiting this initial phosphorylation step, BIO-11006 effectively halts these downstream processes.

Downstream Signaling Pathways

The inhibition of MARCKS phosphorylation by this compound triggers a cascade of effects on multiple downstream signaling pathways.

Inhibition of the PIP2-FAK-PI3K/AKT Pathway

The primary and most well-documented downstream effect of BIO-11006 is the inhibition of the Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling cascade. By preventing the release of PIP2 from the plasma membrane, BIO-11006 blocks its availability for downstream effectors.[2]

This leads to:

-

Inhibition of Focal Adhesion Kinase (FAK): PIP2 is a crucial activator of FAK, a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival.[2]

-

Inhibition of the PI3K/AKT Pathway: FAK activation is a prerequisite for the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical signaling axis for cell proliferation, growth, and survival.[2] The inhibition of this pathway is a key mechanism behind the anti-tumor effects of BIO-11006.

Inhibition of NF-κB Signaling and Pro-inflammatory Cytokine Expression

BIO-11006 has been shown to attenuate inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[5] This inhibition leads to a reduction in the expression and secretion of pro-inflammatory cytokines.

This is evidenced by:

-

Reduced NF-κB Activation: Studies have demonstrated that BIO-11006 treatment leads to a clear attenuation of NF-κB activation in response to inflammatory stimuli.[5]

-

Decreased Cytokine Levels: Treatment with BIO-11006 significantly inhibits the ozone-induced secretion of key pro-inflammatory cytokines such as KC (the mouse equivalent of IL-8) and TNF-α.[6]

Quantitative Data

The following tables summarize the available quantitative data on the effects of BIO-11006 from preclinical and clinical studies.

Table 1: Preclinical Efficacy of BIO-11006 in an Ozone-Induced Inflammation Model

| Cytokine | Treatment Group | Inhibition of Ozone-Induced Secretion (%) | p-value |

| KC | BIO-11006 | 71.1 ± 14 | < 0.05 |

| IL-6 | BIO-11006 | 86.1 ± 11 | < 0.05 |

| TNF-α | BIO-11006 | 60 ± 4 | < 0.05 |

| Data from a study on ozone-induced airway neutrophilia and inflammation.[6] |

Table 2: Clinical Efficacy of BIO-11006 in Phase II Trials

| Indication | Treatment Group | Outcome | Result | p-value |

| ARDS | BIO-11006 | 28-day all-cause mortality | 21% | - |

| ARDS | Placebo | 28-day all-cause mortality | 37% | - |

| NSCLC | BIO-11006 + Standard of Care | Overall Response Rate (ORR) at 3 months | Improved vs. SOC alone | 0.02 |

| NSCLC | BIO-11006 + Standard of Care | Disease Progression (DP) | 7% | - |

| NSCLC | Standard of Care alone | Disease Progression (DP) | 17% | - |

| NSCLC | BIO-11006 + Standard of Care | Partial Response (PR) | 40% | - |

| NSCLC | Standard of Care alone | Partial Response (PR) | 30% | - |

| Data from Phase II clinical trials in Acute Respiratory Distress Syndrome (ARDS) and Non-Small Cell Lung Cancer (NSCLC).[3][4][7] |

Table 3: Effect of BIO-11006 on Tumor Metastasis in a Mouse Model

| Model | Treatment | Inhibition of Metastasis |

| Tail Vein Inoculation | Inhaled BIO-11006 | ~95% |

| Data from a study on the effect of BIO-11006 on lung cancer metastasis in vivo.[8] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the downstream signaling pathways of BIO-11006.

Western Blot Analysis for PI3K/AKT Pathway Activation

Objective: To determine the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., PI3K, AKT) following treatment with BIO-11006.

Protocol:

-

Cell Culture and Treatment: Culture relevant cell lines (e.g., cancer cell lines) to 70-80% confluency. Treat cells with varying concentrations of BIO-11006 or a vehicle control for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for the phosphorylated and total forms of PI3K and AKT overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Reporter Assay

Objective: To quantify the effect of BIO-11006 on NF-κB transcriptional activity.

Protocol:

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

Cell Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of varying concentrations of BIO-11006.

-

Cell Lysis: After the incubation period, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of NF-κB activity by BIO-11006.

Conclusion

This compound is a promising therapeutic agent that exerts its effects through the targeted inhibition of MARCKS protein phosphorylation. This action leads to the modulation of critical downstream signaling pathways, primarily the FAK-PI3K/AKT and NF-κB pathways. The available data from preclinical and clinical studies demonstrate its potential in treating a variety of diseases, including cancer and inflammatory conditions. Further research to fully elucidate the quantitative aspects of its mechanism of action and to refine its clinical application is warranted. This guide provides a foundational understanding for researchers and drug development professionals working with or interested in BIO-11006 and the broader field of MARCKS protein inhibition.

References

- 1. copdnewstoday.com [copdnewstoday.com]

- 2. Facebook [cancer.gov]

- 3. Results of Biomarck Phase II Study of BIO-11006 in Patients with ARDS to be Presented at the 2021 ATS Annual Meeting - BioSpace [biospace.com]

- 4. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]

- 5. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of myristoylated alanine-rich C kinase substrate (MARCKS) protein inhibits ozone-induced airway neutrophilia and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. businesswire.com [businesswire.com]

- 8. researchgate.net [researchgate.net]

The Inhibitory Effect of BIO-11006 Acetate on the FAK and PI3K/AKT Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO-11006 acetate, a novel peptide inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein, has emerged as a promising therapeutic agent with potential applications in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its inhibitory effects on the Focal Adhesion Kinase (FAK) and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathways. This document summarizes the current understanding of its molecular interactions, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction

The FAK and PI3K/AKT signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis. Their dysregulation is a hallmark of many cancers and inflammatory conditions, making them attractive targets for therapeutic intervention. This compound is a 10-amino acid peptide that acts as a potent inhibitor of MARCKS protein phosphorylation.[1][2] Phosphorylated MARCKS plays a crucial role in the localization and availability of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. By preventing MARCKS phosphorylation, this compound initiates a cascade of events that ultimately leads to the downregulation of the FAK and PI3K/AKT pathways.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of MARCKS protein phosphorylation.[1][2] This inhibition prevents the release of PIP2 from the inner leaflet of the plasma membrane.[1] The subsequent decrease in available PIP2 has a direct impact on the activation of FAK, a non-receptor tyrosine kinase that plays a central role in cell adhesion and signaling.

PIP2 is a key cofactor for the activation of FAK. The sequestration of PIP2 by unphosphorylated MARCKS, maintained by the action of this compound, leads to a reduction in FAK activation.[1] Activated FAK, in turn, is a critical upstream activator of the PI3K/AKT pathway. Therefore, by inhibiting FAK activation, this compound effectively suppresses the downstream signaling cascade of the PI3K/AKT pathway.[1] This inhibition of the FAK and PI3K/AKT pathways ultimately leads to a decrease in tumor cell proliferation, migration, metastasis, and survival.[1]

Data Presentation

While specific in-vitro quantitative data on the direct effect of this compound on FAK and PI3K/AKT phosphorylation is not extensively available in the public domain, preclinical studies have demonstrated its efficacy in vivo.

| Parameter | Model System | Treatment | Observed Effect | Reference |

| Tumor Metastasis | Orthotopic model of lung cancer (PC-9 cells in SCID mice) | Daily inhalation of BIO-11006 for 4 weeks | Dramatic attenuation of tumor metastasis to the lung, heart, and diaphragm. | [3] |

| Tumor Metastasis | Tail vein injection model of lung cancer (A549 cells in SCID mice) | Inhalation of BIO-11006 starting 3 days post-inoculation | ~95% inhibition of metastasis to distal organs after 8 weeks. | [3] |

| Akt Activity | In vivo model | Treatment with a MARCKS phosphorylation site domain targeting peptide | Reduced Akt activity. | [4] |

Experimental Protocols

The following are generalized protocols for key experiments that can be utilized to investigate the effect of this compound on the FAK and PI3K/AKT pathway.

Cell Culture and Treatment

-

Cell Lines: Human non-small cell lung cancer cell lines (e.g., A549, PC-9) or other relevant cancer cell lines.

-

Culture Conditions: Cells are to be maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound should be dissolved in a suitable solvent (e.g., sterile water or PBS) to create a stock solution, which can be further diluted in culture medium to the desired final concentrations for treatment.

-

Treatment Protocol: Cells should be seeded in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allowed to adhere overnight. The following day, the culture medium is replaced with a fresh medium containing various concentrations of this compound or vehicle control. The treatment duration can be optimized but is typically between 24 and 72 hours.

Western Blot Analysis for FAK and AKT Phosphorylation

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes are blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Visualizations

Signaling Pathway Diagram

References

BIO-11006 Acetate: A Technical Guide to its Role in Actin Cytoskeleton Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO-11006 acetate is a synthetic decapeptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein. By preventing the phosphorylation of MARCKS, BIO-11006 modulates critical signaling pathways that govern the architecture and dynamics of the actin cytoskeleton. This targeted action leads to significant changes in cell morphology, adhesion, and motility, making BIO-11006 a compelling molecule of interest for therapeutic development, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of BIO-11006, its effects on the actin cytoskeleton, relevant experimental protocols, and a summary of key quantitative findings.

Introduction to this compound

BIO-11006 is a 10-amino acid peptide analog of the N-terminal sequence of the MARCKS protein.[1] It functions by competitively inhibiting the phosphorylation of MARCKS, a key regulatory protein in signal transduction pathways that link extracellular signals to the actin cytoskeleton.[2][3] The MARCKS protein, when unphosphorylated, is localized to the plasma membrane where it cross-links actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[2][4] Phosphorylation by protein kinase C (PKC) causes its translocation to the cytoplasm, releasing PIP2 and disrupting its interaction with the actin cytoskeleton.[2] BIO-11006 prevents this phosphorylation event, thereby locking MARCKS in its membrane-bound, actin-cross-linking state.

Mechanism of Action: Modulation of the Actin Cytoskeleton

The primary mechanism by which BIO-11006 influences the actin cytoskeleton is through the inhibition of MARCKS phosphorylation.[2] This initiates a cascade of events that ultimately leads to a more adherent and less motile cellular phenotype.

Signaling Pathway

The signaling cascade affected by BIO-11006 is initiated by its binding to the phosphorylation site of MARCKS, preventing PKC from phosphorylating it. This leads to the following downstream effects:

-

MARCKS remains at the plasma membrane: Unphosphorylated MARCKS stays associated with the inner leaflet of the plasma membrane.[2]

-

PIP2 Sequestration: Membrane-bound MARCKS sequesters PIP2, making it unavailable for other signaling proteins.[2]

-

Inhibition of PI3K/AKT Pathway: The lack of available PIP2 prevents its conversion to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). This, in turn, inhibits the activation of the downstream AKT signaling pathway, which is crucial for cell proliferation and survival.[2]

-

Inhibition of Focal Adhesion Kinase (FAK): The sequestration of PIP2 also prevents the activation of FAK, a key regulator of focal adhesions and cell migration.[2]

-

Actin Cytoskeleton Reorganization: By keeping MARCKS in its actin-cross-linking state and inhibiting pro-migratory signaling pathways, BIO-11006 promotes the formation of a stable actin cytoskeleton, characterized by increased stress fibers and enhanced cell adhesion. This results in a cellular morphology that favors adherence to the substrate rather than movement.[5]

Quantitative Data on Actin Cytoskeleton Rearrangement

| Parameter | Cell Type / Model | Concentration of BIO-11006 | Observed Effect | Reference |

| Cell Morphology | PC-9 (human lung cancer cells) | Not specified | Caused a cytoskeletal rearrangement favoring adherence to the substrate rather than movement, as observed by confocal microscopy. | [5] |

| Neutrophil Motility | Isolated neutrophils | 50 µM | Attenuated motility and migration. | [1] |

| In Vivo Lung Injury | LPS-induced ALI in mice | 50 µM (aerosolized) | Significantly attenuated neutrophil influx into the lung. | [1] |

| Metastasis Inhibition | Mouse model of lung cancer | Not specified (aerosolized) | Inhibited metastasis by ~95% in a tail vein injection model. | [5] |

Experimental Protocols

To investigate the effects of BIO-11006 on the actin cytoskeleton, several key experimental techniques are employed. Below are detailed methodologies for these essential assays.

Cell Culture and Treatment

-

Cell Lines: Human lung adenocarcinoma cell lines such as PC-9 or A549 are suitable for these studies.

-

Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

BIO-11006 Treatment: Prepare a stock solution of this compound in sterile water or PBS. For experiments, dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in the cell culture medium. Treat cells for a specified duration (e.g., 24-48 hours) before analysis.

Immunofluorescence Staining for Actin Cytoskeleton Visualization

This protocol allows for the direct visualization of changes in the actin cytoskeleton and cell morphology.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with BIO-11006 at the desired concentrations for the appropriate duration. Include an untreated control.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

-

Actin Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a confocal laser scanning microscope. Acquire images of the actin cytoskeleton (phalloidin channel) and nuclei (DAPI channel).

Conclusion

This compound represents a targeted therapeutic strategy that directly influences the actin cytoskeleton through the inhibition of MARCKS phosphorylation. This mechanism leads to a profound reorganization of actin filaments, promoting a more stable and adhesive cellular phenotype while inhibiting migratory processes. The in-depth understanding of its mode of action, supported by the experimental approaches outlined in this guide, provides a solid foundation for further research and development of BIO-11006 as a potential therapeutic agent in diseases characterized by aberrant cell motility and proliferation. Further quantitative studies are warranted to precisely define its potency and dose-dependent effects on actin dynamics.

References

- 1. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. copdnewstoday.com [copdnewstoday.com]

- 4. MARCKS is an actin filament crosslinking protein regulated by protein kinase C and calcium-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of BIO-11006 Acetate in Regulating Neutrophil Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil migration to sites of inflammation is a critical component of the innate immune response. However, excessive or dysregulated neutrophil influx can contribute to tissue damage in a variety of inflammatory diseases. The myristoylated alanine-rich C-kinase substrate (MARCKS) protein has emerged as a key regulator of neutrophil adhesion and migration. BIO-11006 acetate, a 10-amino acid peptide, is a potent inhibitor of MARCKS protein phosphorylation. This technical guide provides an in-depth overview of the function of this compound in neutrophil migration, including its mechanism of action, relevant signaling pathways, quantitative data on inhibition, and detailed experimental protocols. The information presented is primarily based on studies of the parent compound, MANS peptide, a 24-amino acid N-terminal mimetic of MARCKS, from which BIO-11006 is derived and shares a common mechanism of action.

Introduction to MARCKS and its Role in Neutrophil Function

The myristoylated alanine-rich C-kinase substrate (MARCKS) is a ubiquitously expressed protein that plays a pivotal role in regulating the actin cytoskeleton.[1] In neutrophils, MARCKS is involved in several key functions, including adhesion, migration, and respiratory burst.[2] The activity of MARCKS is regulated by phosphorylation, primarily by protein kinase C (PKC), and by calcium/calmodulin binding.[3] In its unphosphorylated state, MARCKS is localized to the plasma membrane, where it cross-links actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[3] Upon activation by chemoattractants, PKC phosphorylates MARCKS, causing its translocation to the cytosol.[1] This event releases actin and PIP2, leading to cytoskeletal reorganization and downstream signaling events that are essential for cell motility.[3][4]

BIO-11006 is a synthetic peptide that acts as an inhibitor of MARCKS function.[5] Specifically, it is a smaller, more soluble analog of the MANS peptide, which corresponds to the N-terminal myristoylated sequence of MARCKS.[3] By mimicking the N-terminus, BIO-11006 and MANS are thought to displace MARCKS from the plasma membrane, thereby inhibiting its function.[1]

Mechanism of Action: Inhibition of Neutrophil Migration

This compound inhibits neutrophil migration by disrupting the normal function of the MARCKS protein. Treatment of neutrophils with the parent MANS peptide has been shown to significantly inhibit both migration and β2 integrin-dependent adhesion in response to various chemoattractants, including N-formyl-methionyl-leucyl-phenylalanine (fMLF), interleukin-8 (IL-8), and leukotriene B4 (LTB4).[1][6]

The inhibitory effect is linked to a reduction in F-actin content following chemoattractant stimulation, which is crucial for the formation of pseudopods and the propulsive forces required for cell movement.[1][6] While MARCKS inhibition does not affect the cell's ability to polarize, it interferes with the dynamic cytoskeletal rearrangements necessary for directed migration.[1][6]

Signaling Pathways

The signaling pathway leading to neutrophil migration is complex and involves the integration of signals from chemoattractant receptors. MARCKS protein is a key downstream effector in this pathway.

Caption: Signaling pathway of MARCKS in neutrophil migration and its inhibition by this compound.

Quantitative Data

| Parameter | Chemoattractant | Value | Reference |

| IC50 for Migration | fMLF | 17.1 µM | [1][6] |

| IC50 for Adhesion | fMLF | 12.5 µM | [1][6] |

Experimental Protocols

Neutrophil Isolation from Human Blood

Objective: To isolate highly pure and viable neutrophils from fresh human whole blood.

Materials:

-

Heparinized venous blood

-

RPMI-1640 medium

-

Histopaque-1077

-

Sterile, deionized water

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypan blue solution

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

Procedure:

-

Dilute heparinized whole blood 1:1 with RPMI-1640 medium.

-

Carefully layer the diluted blood over an equal volume of Histopaque-1077 in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).

-

Lyse the erythrocytes in the remaining pellet by hypotonic lysis. Add 10 volumes of ice-cold sterile water and gently mix for 30 seconds.

-

Restore isotonicity by adding 1/10th volume of 10x HBSS.

-

Centrifuge at 250 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the neutrophil pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in the desired experimental buffer.

-

Determine cell viability and purity using a hemocytometer and Trypan blue exclusion (should be >98% viable and >95% pure).

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the directed migration of neutrophils towards a chemoattractant in the presence or absence of an inhibitor.

Materials:

-

Isolated human neutrophils

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Chemoattractant (e.g., fMLF, IL-8, LTB4)

-

This compound or MANS peptide

-

Multi-well chemotaxis chamber (e.g., Transwell plate with 3-5 µm pore size polycarbonate membrane)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Label isolated neutrophils with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophils with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Add the chemoattractant solution to the lower wells of the chemotaxis chamber.

-

Add the pre-incubated neutrophil suspension to the upper chamber (the insert).

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, carefully remove the upper chamber. Scrape off any non-migrated cells from the top surface of the membrane.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

-

Calculate the percentage of migration relative to the positive control (chemoattractant alone) and determine the IC50 value for the inhibitor.

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Conclusion

This compound, as a potent MARCKS protein inhibitor, represents a promising therapeutic agent for modulating neutrophil-driven inflammation. Its mechanism of action, centered on the disruption of actin cytoskeletal dynamics, effectively inhibits neutrophil migration and adhesion. The data from its parent compound, MANS peptide, provides a strong foundation for its potential efficacy. The experimental protocols detailed herein offer a framework for researchers to further investigate the effects of this compound and other MARCKS inhibitors on neutrophil function. Further studies are warranted to establish the specific quantitative inhibitory profile of this compound and to fully elucidate its therapeutic potential in inflammatory diseases.

References

- 1. Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) Protein Regulation of Human Neutrophil Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Facebook [cancer.gov]

- 5. Inhibition of myristoylated alanine-rich C kinase substrate (MARCKS) protein inhibits ozone-induced airway neutrophilia and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myristoylated alanine-rich C-kinase substrate (MARCKS) protein regulation of human neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

BIO-11006 Acetate: A Novel MARCKS Inhibitor for the Attenuation of Mucus Hypersecretion

Abstract

Mucus hypersecretion is a significant pathophysiological feature of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, leading to airway obstruction, impaired lung function, and increased susceptibility to infections[1][2]. A key regulator of mucus secretion is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein[2]. BIO-11006 acetate is an investigational 10-amino acid peptide that functions as a potent inhibitor of the MARCKS protein[1][3]. Administered as an inhaled aerosol, this novel therapeutic agent has demonstrated the ability to reduce mucus hypersecretion and inflammation in both preclinical models and clinical trials[2][4][5]. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction to Mucus Hypersecretion and the MARCKS Protein

The airways are typically protected by a thin layer of mucus that traps inhaled particles and pathogens, which are then cleared by mucociliary action[5]. In chronic inflammatory airway diseases, the overproduction and/or increased secretion of mucus by goblet cells leads to mucus hypersecretion[1][2]. This condition is a central feature of chronic bronchitis and COPD, contributing significantly to morbidity and mortality by obstructing airways and creating an environment conducive to bacterial growth[1].

The MARCKS protein is a primary substrate for protein kinase C (PKC) and plays a pivotal role in regulating the exocytosis of mucin granules from airway goblet cells[2][3]. In its non-phosphorylated state, MARCKS is localized on the plasma membrane. Upon stimulation by secretagogues and subsequent phosphorylation by PKC, MARCKS translocates to the cytoplasm, a process linked to the release of mucin granules[1][3]. Therefore, inhibiting MARCKS phosphorylation presents a targeted therapeutic strategy to control mucus hypersecretion.

This compound: Compound Profile

BIO-11006 is a synthetic 10-amino acid peptide developed as a more soluble and smaller analog of the MANS peptide, which also inhibits MARCKS function[4]. The substitution of an acetyl group for the myristic acid moiety enhances its solubility, making it highly suitable for aerosolized delivery directly to the lungs[4]. Developed by Biomarck Pharmaceuticals, BIO-11006 has been investigated for its therapeutic potential in several lung diseases, including COPD, Acute Respiratory Distress Syndrome (ARDS), and non-small cell lung cancer[4].

Mechanism of Action

BIO-11006 exerts its therapeutic effects primarily by inhibiting the phosphorylation and function of the MARCKS protein, which interrupts the signaling cascade leading to mucin secretion and airway inflammation.

Inhibition of MARCKS Phosphorylation and Mucin Secretion

BIO-11006 directly targets and binds to the MARCKS protein, preventing its phosphorylation by PKC[3]. This inhibition blocks the subsequent release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane[3]. The stabilization of PIP2 at the membrane prevents the activation of downstream signaling molecules, including focal adhesion kinase (FAK) and the PI3K/AKT pathway, which are crucial for the cytoskeletal rearrangement required for mucin granule exocytosis[3]. By preventing this cascade, BIO-11006 effectively inhibits the release of mucin granules, thereby reducing mucus oversecretion[3].

Anti-Inflammatory Effects

Beyond its direct impact on mucus secretion, BIO-11006 exhibits significant anti-inflammatory properties. In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), inhaled BIO-11006 was shown to attenuate the influx of neutrophils into the lung[6]. This is likely achieved by directly inhibiting neutrophil motility[6]. Furthermore, the treatment clearly attenuates the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines such as KC (the mouse equivalent of IL-8) and TNF-α[6].

Preclinical Efficacy Data

BIO-11006 has been evaluated in multiple in vitro and in vivo systems, demonstrating its effectiveness in reducing mucus secretion and airway obstruction.

In Vivo Animal Models

Studies in mouse models that develop asthma-like inflammation have shown that pretreatment with BIO-11006 reduces mucin hypersecretion stimulated by ovalbumin[1]. Another study utilizing ovalbumin-sensitized mice found that aerosolized BIO-11006 effectively inhibits airway obstruction caused by mucus hypersecretion in response to a methacholine (MCh) challenge[2]. In a model of acute lung injury, inhaled BIO-11006 reversed lung injury even when administered up to 36 hours after the initial insult with LPS[6].

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies.

| Parameter | Model System | Treatment Details | Outcome | Reference |

| Maximal Efficacy | Ovalbumin-sensitized mouse model | 30-minute aerosol exposure to 10 mM BIO-11006 solution | Maximally effective in inhibiting MCh-induced airway obstruction and mucus hypersecretion. | [2] |

| Duration of Effect (Airway Obstruction) | Ovalbumin-sensitized mouse model | Single aerosol treatment | Long-lasting effect with a half-life (t1/2) of approximately 4 hours. | [2] |

| Duration of Effect (Mucin Secretion) | Ovalbumin-sensitized mouse model | Single aerosol treatment | Shorter duration with a half-life (t1/2) of approximately 2 hours. | [2] |

| Therapeutic Window | LPS-induced acute lung injury mouse model | 50 µM BIO-11006 via inhalation | Ameliorated inflammation even when administered up to 36 hours after LPS instillation. | [6] |

Clinical Evidence

The promising preclinical data led to the evaluation of BIO-11006 in human clinical trials.

Phase 2a Clinical Trial (NCT00648245)

A Phase 2a study was conducted to assess the effectiveness and safety of BIO-11006 inhalation solution for treating mucus overproduction and inflammation in patients with COPD[1]. The study was a randomized, double-blind, controlled trial[5]. While the treatment showed clinical potential, it was noted that the sample size was relatively small and the treatment duration was short, which may be insufficient to analyze long-term effects or identify all side effects[1][5].

Quantitative Clinical Data

The table below summarizes the key aspects of the Phase 2a clinical trial.

| Parameter | Study Design | Patient Population | Treatment Details | Key Findings | Reference |

| Breath-1 Study | Phase 2a, Randomized, Double-Blinded, Controlled Trial (NCT00648245) | 172 patients with COPD | BIO-11006 inhalation solution or half-normal saline (control) administered for 21 days. | Reduced mucus hypersecretion in airway cells and improved lung function. | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe key experimental protocols used to assess BIO-11006.

In Vivo Murine Model of Mucus Hypersecretion

This protocol is based on the methodology used to study the effects of BIO-11006 in an ovalbumin-sensitized mouse model[2].

-

Sensitization: Mice are sensitized via intraperitoneal injections of ovalbumin mixed with an adjuvant (e.g., alum).

-

Challenge: Following sensitization, mice are challenged with aerosolized ovalbumin to induce airway inflammation and mucus hypersecretion.

-

Treatment: A cohort of mice is treated with an aerosolized solution of BIO-11006 (e.g., 10 mM) for a specified duration (e.g., 30 minutes) prior to the final challenge. Control groups receive a vehicle aerosol (e.g., saline).

-

Methacholine (MCh) Challenge: To assess airway hyperresponsiveness, mice are challenged with increasing concentrations of aerosolized MCh.

-

Measurement of Airway Obstruction: Airway resistance and obstruction are measured using techniques such as whole-body plethysmography.

-

Quantification of Mucus Secretion: Post-mortem, lung tissue is collected. Mucin content in bronchoalveolar lavage fluid (BALF) can be quantified using an ELISA, and goblet cell hyperplasia can be assessed via histological staining (e.g., PAS/Alcian blue) of lung sections.

In Vitro Cellular Uptake Assay

To confirm that BIO-11006 can access the intracellular compartment of airway epithelial cells, a cellular uptake study can be performed[2].

-

Cell Culture: Normal Human Bronchial Epithelial (NHBE) cells are cultured to confluence on a suitable substrate (e.g., chamber slides).

-

Labeling: BIO-11006 is chemically labeled with biotin.

-

Incubation: The cultured NHBE cells are incubated with the biotin-labeled BIO-11006 for a specified period.

-

Fixation and Permeabilization: Cells are washed to remove unbound peptide, then fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Visualization: The intracellular biotin-labeled BIO-11006 is visualized by incubating the cells with fluorescein-labeled streptavidin, which binds tightly to biotin.

-

Microscopy: The cells are examined using fluorescence or confocal microscopy to determine the subcellular localization of the peptide.

Mucin Quantification by ELISA

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying specific mucins (e.g., MUC5AC) in biological samples like BALF or cell culture supernatants[7].

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific to the mucin of interest (e.g., anti-MUC5AC).

-

Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., BSA solution).

-

Sample Incubation: Standards (known concentrations of purified mucin) and unknown samples (e.g., BALF) are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody, also specific to the mucin, is added to the wells.

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of mucin in the samples is determined by comparing their absorbance to the standard curve[7].

Conclusion and Future Directions

This compound represents a targeted and promising therapeutic agent for respiratory diseases characterized by mucus hypersecretion. Its mechanism of inhibiting the central regulatory protein MARCKS allows it to dually address both mucus overproduction and airway inflammation[4]. Preclinical data are robust, and an initial Phase 2 clinical trial in COPD patients has demonstrated positive outcomes, reducing mucus and improving lung function[5]. While further investigation with larger and longer-term clinical trials is necessary to fully establish its efficacy and safety profile, BIO-11006 stands out as a novel approach. Its ongoing evaluation in other critical lung conditions, such as ARDS and lung cancer, underscores its potential to become a significant therapy for a range of pulmonary diseases[4][8].

References

- 1. copdnewstoday.com [copdnewstoday.com]

- 2. Aerosolized BIO-11006, a Novel MARCKS- Related Peptide, Improves Airway Obstruction in a Mouse Model of Mucus Hypersecretion [benthamopenarchives.com]

- 3. Facebook [cancer.gov]

- 4. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to BIO-11006 and the Role of Acetate in Cancer Cell Motility and Invasion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective cancer therapeutics that can halt or reverse the metastatic cascade is a paramount objective in oncology research. Two distinct areas of investigation have provided promising, yet separate, insights into the complex processes of cancer cell motility and invasion: the development of the peptide inhibitor BIO-11006 and the emerging understanding of acetate's role in tumor metabolism and progression. This technical guide provides an in-depth analysis of these two areas, clarifying their independent mechanisms and potential as therapeutic targets. While the compound "BIO-11006 acetate" does not appear in the current scientific literature, this guide will separately detail the function of BIO-11006 and the metabolic implications of acetate in cancer, providing a comprehensive resource for researchers in the field.

Part 1: BIO-11006 - A MARCKS Protein Inhibitor

BIO-11006 is a synthetic, aerosolized 10-amino acid peptide that functions as an inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1] The MARCKS protein is a key player in various cellular processes, including cell motility, adhesion, and signaling pathways critical for cancer progression.[2][3][4]

Mechanism of Action

Phosphorylation of the MARCKS protein is a critical step in stimulating cell division and movement.[5][6] BIO-11006 exerts its anti-cancer effects by binding to and inhibiting the phosphorylation of MARCKS.[1] This inhibition prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, a crucial event for the activation of downstream signaling pathways.[1]

The inhibition of MARCKS phosphorylation by BIO-11006 leads to the suppression of the PI3K/AKT pathway, a central signaling cascade involved in tumor cell proliferation, survival, migration, and metastasis.[1] By disrupting this pathway, BIO-11006 effectively inhibits the molecular machinery that cancer cells use to move and invade surrounding tissues.[1] Furthermore, BIO-11006 has been observed to induce cytoskeletal rearrangement in cancer cells, promoting a morphology that favors adherence to the substrate rather than movement.[7]

Signaling Pathway of BIO-11006 Action

Caption: Signaling pathway of BIO-11006 in inhibiting cancer cell motility.

Preclinical and Clinical Data

In vivo animal studies have demonstrated the potent anti-metastatic effects of BIO-11006. In mouse models of lung cancer, inhaled BIO-11006 dramatically attenuated tumor metastasis to the lung, heart, and diaphragm.[7] One study showed that BIO-11006 treatment inhibited metastasis by approximately 95% in a tail vein injection model.[7] Furthermore, even when treatment was initiated after extensive metastasis had already occurred, BIO-11006 completely inhibited further metastasis and primary tumor growth.[7]

BIO-11006 has progressed to Phase 2 clinical trials for non-small cell lung cancer (NSCLC).[5][6][8] These trials are evaluating the safety and efficacy of BIO-11006 in combination with standard-of-care chemotherapy.[5][8] Preliminary results from a clinical trial in NSCLC patients showed that the combination of BIO-11006 with carboplatin resulted in less disease progression and a higher response rate compared to carboplatin alone.[4]

| Preclinical/Clinical Study | Cancer Type | Key Findings | Reference |

| In vivo mouse model | Lung Cancer (PC-9, A549) | ~95% inhibition of metastasis in the tail vein model; complete inhibition of further metastasis and primary tumor growth when administered after metastasis had occurred. | [7] |

| Phase 2 Clinical Trial | Non-Small Cell Lung Cancer (NSCLC) | Combination with carboplatin showed less disease progression and a higher response rate. | [4] |

| Phase 2 Clinical Trial | Advanced NSCLC | Evaluating safety and efficacy in combination with pemetrexed and carboplatin. Primary endpoint is progression-free survival. | [5][6][8] |

Experimental Protocols

Transwell Migration and Invasion Assays:

-

Cell Culture: Cancer cells (e.g., PC-9, A549) are cultured to 70-80% confluency.

-

Starvation: Cells are serum-starved for 24 hours prior to the assay.

-

Chamber Setup: Transwell inserts with 8 µm pore size membranes are used. For invasion assays, the membrane is coated with Matrigel.

-

Cell Seeding: A defined number of cells are seeded into the upper chamber in a serum-free medium, with or without BIO-11006.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Incubation: The chambers are incubated for a specified period (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Caption: Workflow for Transwell migration and invasion assays.

Part 2: Acetate - A Metabolic Fuel for Cancer Progression

Acetate, a short-chain fatty acid, is increasingly recognized for its significant role in cancer cell metabolism, particularly under the stressful conditions of the tumor microenvironment, such as hypoxia.[9][10][11] Cancer cells can utilize acetate as a carbon source for the synthesis of essential molecules, thereby supporting their growth, proliferation, and survival.[9][10]

Mechanism of Action

Tumor cells take up acetate from the microenvironment via transporters like MCT1.[9] Inside the cell, the enzyme Acetyl-CoA Synthetase 2 (ACSS2) converts acetate into acetyl-CoA.[10] Acetyl-CoA is a central metabolite that can enter the tricarboxylic acid (TCA) cycle for energy production or be used for the de novo synthesis of fatty acids and phospholipids, which are critical for building new cell membranes during rapid proliferation.[9][10]

Under hypoxic conditions, where glucose metabolism is less efficient for lipid synthesis, cancer cells can switch to using acetate as a primary source for these building blocks.[11] This metabolic flexibility provides a significant survival advantage to cancer cells in the nutrient-poor and oxygen-deprived tumor microenvironment.[10]

Signaling and Metabolic Pathway of Acetate Utilization

Caption: Metabolic pathway of acetate utilization in cancer cells.

Implications for Cancer Cell Motility and Invasion

While the direct role of acetate in promoting cell motility and invasion is an area of active research, its contribution to overall cancer cell fitness is clear. By providing an alternative fuel source, acetate enables cancer cells to thrive in adverse conditions, which is a prerequisite for the energy-intensive processes of migration and invasion.[10] Furthermore, recent studies suggest that acetate metabolism can influence the tumor microenvironment and antitumor immunity, potentially creating a more permissive environment for metastasis.[12]

| Study Focus | Cancer Type | Key Findings | Reference |

| Acetate Metabolism under Hypoxia | Various | Acetate substitutes for glucose as a source for fatty acid synthesis in hypoxic cancer cells. | [11] |

| ACSS2 in Cancer Growth | Breast Cancer | ACSS2 is critical for cancer cells to use acetate for lipid biomass production under metabolic stress. ACSS2 expression correlates with disease progression. | [10] |

| Acetate and Tumor Microenvironment | Breast Cancer | Blocking ACSS2 can switch cancer cells from acetate consumers to producers, making acetate available for T-cells and potentiating antitumor immunity. | [12] |

| Acetate Uptake and Utilization | Non-Small Cell Lung Cancer (NSCLC) | MCT1 transports acetate into tumor cells, supporting proliferation, especially under low glucose conditions. | [9] |

Experimental Protocols

Metabolomic Analysis of Acetate Utilization:

-

Cell Culture: Cancer cells are cultured in a standard medium.

-

Isotope Labeling: The medium is replaced with one containing a stable isotope-labeled acetate (e.g., 13C-acetate).

-

Incubation: Cells are incubated for a defined period to allow for the uptake and metabolism of the labeled acetate.

-

Metabolite Extraction: Metabolites are extracted from the cells using a solvent like methanol/water.

-

Mass Spectrometry: The extracted metabolites are analyzed by mass spectrometry to detect and quantify the incorporation of the 13C label into downstream metabolites like acetyl-CoA, fatty acids, and phospholipids.

-

Data Analysis: The enrichment of the 13C label in different metabolite pools is calculated to determine the contribution of acetate to these pathways.

Caption: Workflow for metabolomic analysis of acetate utilization.

Conclusion

BIO-11006 and acetate metabolism represent two distinct but important avenues of research in the fight against cancer metastasis. BIO-11006, as a direct inhibitor of the MARCKS protein, shows significant promise in disrupting the signaling pathways that drive cancer cell motility and invasion. Its progression into clinical trials underscores its potential as a novel anti-metastatic agent. On the other hand, the study of acetate metabolism reveals the metabolic adaptability of cancer cells and highlights a potential vulnerability that could be exploited therapeutically. Targeting acetate utilization, for instance by inhibiting ACSS2, may not only directly impede tumor growth but also modulate the tumor microenvironment to enhance anti-tumor immunity.

For researchers and drug development professionals, a deeper understanding of both the signaling networks governing cell movement and the metabolic pathways that fuel these processes is crucial. While "this compound" is not a recognized compound, the separate investigation of BIO-11006 and acetate metabolism provides a powerful dual perspective for developing innovative strategies to combat cancer cell motility and invasion. Future research may explore potential synergistic effects of combining MARCKS inhibitors with therapies that target acetate metabolism to create more effective anti-cancer regimens.

References

- 1. Facebook [cancer.gov]

- 2. The Role of MARCKS in Metastasis and Treatment Resistance of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biomarck Announces the Start of a Phase 2 Clinical Trial of BIO-11006 for Non-Small Cell Lung Cancer (NSCLC) [prnewswire.com]

- 6. Biomarck Announces It Has Completed Enrollment in the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]

- 7. researchgate.net [researchgate.net]

- 8. NC State Startup Biomarck Pharmaceuticals launches Phase 2 clinical trial for lung cancer treatment | Office of Research Commercialization [research.ncsu.edu]

- 9. Tumor cells utilize acetate for tumor growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On Biology Acetate helps hypoxic cancer cells get fat [blogs.biomedcentral.com]

- 12. Acetate acts as a metabolic immunomodulator by bolstering T-cell effector function and potentiating antitumor immunity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Role of BIO-11006 Acetate in Lung Epithelial Cells: A Technical Overview

Despite a comprehensive search of available scientific literature, no specific information was found regarding a compound designated as "BIO-11006 acetate" and its biological function in lung epithelial cells. The identifier "BIO-11006" does not correspond to a recognized agent in published research concerning respiratory cell biology.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. However, the absence of any public data on this specific compound prevents the fulfillment of this objective.

The initial search strategy aimed to retrieve data on the mechanism of action, clinical trials, and overall biological function of "this compound." The search results, however, did not yield any relevant information. Instead, the search engine returned results for a long noncoding RNA known as "LINC01006" and extensive literature on the enzyme Dipeptidyl Peptidase 4 (DPP4) and its inhibitors in the context of various lung diseases. This suggests that "BIO-11006" may be an internal, non-public designation for a compound, or a misidentification.

Without any foundational research to analyze, it is impossible to generate the requested tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The core requirements of the user's request are contingent on the existence of scientific data, which in this case, is not publicly available.

For researchers, scientists, and drug development professionals interested in the broader field of therapeutic development for lung diseases, the following areas, which were inadvertently highlighted by the initial search, are of significant interest:

-

Long Noncoding RNAs (lncRNAs) in Lung Cancer: As exemplified by the search results on LINC01006, lncRNAs are emerging as critical regulators of cellular processes in lung cancer, including proliferation, migration, and epithelial-mesenchymal transition.[1]

-

Dipeptidyl Peptidase 4 (DPP4) as a Therapeutic Target: DPP4 is a transmembrane glycoprotein with a significant role in various lung diseases, including pulmonary fibrosis, asthma, and lung cancer.[2][3][4][5] It is also a known receptor for the MERS-CoV virus.[6] DPP4 inhibitors are already in clinical use for type 2 diabetes and are being investigated for their potential in treating respiratory conditions.[2][4]

Should information on "this compound" become publicly available in the future, a comprehensive technical guide could be developed. Such a guide would require access to peer-reviewed publications or detailed technical documentation outlining its discovery, characterization, and biological activity in lung epithelial cells.

References

- 1. Long Noncoding RNA LINC01006 Facilitates Cell Proliferation, Migration, and Epithelial-Mesenchymal Transition in Lung Adenocarcinoma via Targeting the MicroRNA 129-2-3p/CTNNB1 Axis and Activating Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of the dipeptidyl peptidase 4 family and its association with lung diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of the dipeptidyl peptidase 4 family and its association with lung diseases: a narrative review - Hua - Journal of Thoracic Disease [jtd.amegroups.org]

- 4. The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl Peptidase 4 Distribution in the Human Respiratory Tract: Implications for the Middle East Respiratory Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Structural characteristics of BIO-11006 acetate peptide

For Researchers, Scientists, and Drug Development Professionals

Core Structural Characteristics and Physicochemical Properties

BIO-11006 is a synthetic decapeptide, meaning it is composed of ten amino acids. It is an analog of the N-terminal sequence of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein. The N-terminus of the peptide is acetylated, a modification that enhances its stability.[1]

| Property | Value | Source |

| Amino Acid Sequence | Ac-Gly-Ala-Gln-Phe-Ser-Lys-Thr-Ala-Ala-Lys-OH | [2] |

| Molecular Formula (Peptide) | C46H75N13O15 | [2] |

| Molecular Weight (Peptide) | 1050.2 g/mol | [2] |

| Molecular Formula (Acetate Salt) | C48H79N13O17 | [1] |

| Molecular Weight (Acetate Salt) | 1110.22 g/mol | [1] |

Mechanism of Action: Inhibition of the MARCKS Protein

BIO-11006 functions as an inhibitor of the MARCKS protein.[3] The MARCKS protein is a key substrate of Protein Kinase C (PKC) and plays a crucial role in regulating the actin cytoskeleton, cell motility, and the sequestration of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[3][4]

The mechanism of action of BIO-11006 involves the following key steps:

-

Binding to MARCKS: BIO-11006 targets the N-terminal region of the MARCKS protein.

-

Inhibition of Phosphorylation: By binding to MARCKS, BIO-11006 prevents its phosphorylation by PKC.[5]

-

Downstream Signaling Cascade: The inhibition of MARCKS phosphorylation leads to a cascade of downstream effects, primarily through the regulation of PIP2 availability.[5] This, in turn, modulates the activity of several signaling pathways, including:

-

FAK/PI3K/AKT Pathway: Inhibition of MARCKS prevents the PIP2-mediated activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/AKT pathway, which is critical for cell proliferation, survival, and migration.[5]

-

Integrin Signaling: The pathway also affects the activation of integrins and associated proteins like talin, vinculin, and paxillin, which are essential for cell adhesion and migration.[5]

-

Signaling Pathway Diagram

Caption: BIO-11006 Signaling Pathway.

Quantitative Data

| Parameter | Value | Conditions | Source |

| Half-life of effect on airway obstruction | ~4 hours | Single aerosol treatment in ovalbumin-sensitized and challenged mice. | [6][7] |

| Half-life of effect on mucin secretion | ~2 hours | Single aerosol treatment in ovalbumin-sensitized and challenged mice. | [6][7] |

Experimental Protocols